1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is a complex organic compound. It is a derivative of naphthalenesulfonic acid and features multiple functional groups, including amino, sulfo, and azo groups. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of an amino group through nitration and subsequent reduction. The azo group is introduced via diazotization and coupling reactions with appropriate aromatic amines. The final step involves the sulfonation of the ethyl group and neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfo and amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: New derivatives with different functional groups.
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves its interaction with various molecular targets. The compound can form complexes with proteins and other biomolecules, affecting their function. The sulfo and amino groups can participate in hydrogen bonding and electrostatic interactions, while the azo group can undergo redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, potassium sodium salt
- 6-Amino-1-hydroxy-2-((2-methoxy-5-methyl-2-(ethenesulfonyl)phenyl)azo)-5-((2-sulfo-4-((2-(ethenesulfonyl))phenyl)azo)naphthalene-sulfonic acid, potassium salt
Uniqueness
1-Naphthalenesulfonic acid, 6-amino-5-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
85536-93-2 |
---|---|
Molecular Formula |
C18H14N3Na3O12S4 |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
trisodium;6-amino-5-[[2-sulfonato-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H17N3O12S4.3Na/c19-14-6-5-12-13(2-1-3-16(12)35(24,25)26)18(14)21-20-15-7-4-11(10-17(15)36(27,28)29)34(22,23)9-8-33-37(30,31)32;;;/h1-7,10H,8-9,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
NBVCGFDCTVVPMH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.